1,3-Propanediol, 2-methyl-, dicarbamate

Beschreibung

Contextualization within Carbamate (B1207046) Chemical Research

Carbamates are a class of organic compounds derived from carbamic acid. In medicinal chemistry, they are recognized as a "privileged structure," meaning they are capable of binding to a variety of biological targets. This has led to the development of numerous carbamate-based therapeutic agents. The research landscape of carbamates is diverse, encompassing insecticides, herbicides, and pharmaceuticals.

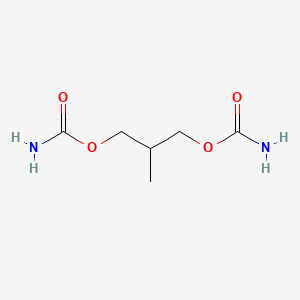

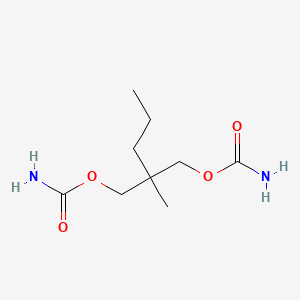

Within pharmaceutical research, a key subgroup is the propanediol (B1597323) dicarbamates, which rose to prominence in the mid-20th century. The most notable compound in this family is meprobamate, a bis-carbamate ester that was widely used for its anxiolytic and sedative properties. taylorandfrancis.comnih.gov 1,3-Propanediol (B51772), 2-methyl-, dicarbamate, is a structural analog of meprobamate. nih.govnih.gov While meprobamate features both a methyl and a propyl group at the central carbon atom of the propane (B168953) backbone, 1,3-Propanediol, 2-methyl-, dicarbamate possesses only a single methyl substituent at this position. nih.govnih.gov This structural similarity places it squarely within the research context of centrally acting carbamates, where investigations often focus on how small changes in alkyl substitution affect biological activity.

Historical Trajectory of Research in Synthetic Chemistry and Biological Investigation

The historical path of research for compounds like this compound is rooted in the post-World War II era of pharmaceutical development. The discovery of the muscle-relaxant properties of mephenesin, a propanediol derivative, catalyzed the synthesis and screening of related structures, leading to the creation of meprobamate at Wallace Laboratories in the 1950s. taylorandfrancis.com Meprobamate was found to possess sedative and tranquilizing effects and was marketed as a safer alternative to barbiturates. drugbank.com

Synthetic Chemistry: The synthesis of this compound relies on its precursor, 2-methyl-1,3-propanediol (B1210203). Research into the production of this diol has explored various industrial chemical processes. One common method involves the hydroformylation of allyl alcohol, followed by hydrogenation. atamanchemicals.comdcc.com.tw Patents also describe processes for preparing 2-methyl-1,3-propanediol from acrolein and other aliphatic diols. google.comgoogle.com Once the diol is obtained, the formation of the dicarbamate is typically achieved through reaction with a carbamoylating agent, such as phosgene (B1210022) and ammonia (B1221849) or isocyanic acid, a standard transformation in the synthesis of carbamate drugs.

Biological Investigation: The biological investigation of this class of compounds has historically focused on their effects on the central nervous system (CNS). Meprobamate and related carbamates are understood to exert their effects by interacting with GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain. nih.govdrugbank.com Research into analogs like this compound was part of a broader effort in medicinal chemistry to establish structure-activity relationships (SAR). These studies aim to understand how modifying the chemical structure—for instance, by altering the size and nature of the alkyl groups at the C2 position—influences potency, duration of action, and metabolic profile.

Scope and Significance of Current Academic Inquiry into this compound and Related Structures

While the clinical use of simple carbamate tranquilizers has largely been superseded by benzodiazepines and other newer agents, academic and industrial interest in these structures continues. taylorandfrancis.comdrugbank.com Current inquiry into this compound and its relatives spans several areas.

The study of carisoprodol (B1668446), a prodrug that is metabolized in the body to form meprobamate, remains an active area of research. wikipedia.orgnih.gov These investigations provide insight into the metabolism and pharmacodynamics of carbamate compounds. Furthermore, the fundamental mechanism of how carbamates modulate GABA-A receptors continues to be a subject of neuropharmacological research, contributing to a deeper understanding of inhibitory neurotransmission. drugbank.comwikipedia.org

Beyond pharmacology, the precursor diol, 2-methyl-1,3-propanediol, holds contemporary significance in polymer chemistry. Its unique branched structure is used to synthesize polyester (B1180765) and polyurethane resins for coatings, paints, and fibers, imparting desirable properties such as flexibility, weatherability, and lower viscosity. atamanchemicals.comdcc.com.tw The availability of this compound in chemical databases indicates its role as a research chemical, potentially used as a reference compound or tool for probing biological systems. nih.gov

Data Tables

Table 1: Comparative Chemical Properties

| Property | This compound | Meprobamate |

|---|---|---|

| IUPAC Name | (3-carbamoyloxy-2-methylpropyl) carbamate nih.gov | [2-(carbamoyloxymethyl)-2-methylpentyl] carbamate uni.lu |

| CAS Number | 25451-10-9 nih.gov | 57-53-4 nih.gov |

| Molecular Formula | C6H12N2O4 nih.gov | C9H18N2O4 nih.gov |

| Molecular Weight | 176.17 g/mol nih.gov | 218.25 g/mol nih.gov |

| XLogP3 | -0.6 nih.gov | 0.7 nih.gov |

| Hydrogen Bond Donors | 4 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptors | 4 nih.gov | 4 nih.gov |

An in-depth examination of the advanced synthetic methodologies and chemical transformations involved in the production of this compound, and its precursors reveals a landscape of sophisticated chemical and biotechnological processes. This article focuses exclusively on the synthesis of this specific dicarbamate and the precedent synthesis of its core diol structure, 2-methyl-1,3-propanediol.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25451-10-9 |

|---|---|

Molekularformel |

C6H12N2O4 |

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

(3-carbamoyloxy-2-methylpropyl) carbamate |

InChI |

InChI=1S/C6H12N2O4/c1-4(2-11-5(7)9)3-12-6(8)10/h4H,2-3H2,1H3,(H2,7,9)(H2,8,10) |

InChI-Schlüssel |

BJEMWSMDPJQCBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC(=O)N)COC(=O)N |

Herkunft des Produkts |

United States |

Neuropharmacological and Receptor Interaction Studies

Modulation of Neurotransmitter Systems by 1,3-Propanediol (B51772), 2-methyl-, dicarbamate and its Analogues

The central nervous system (CNS) depressant effects of dicarbamates are largely attributed to their interaction with the GABA-A receptor complex. drugbank.comwho.int Meprobamate, a key analogue and the primary metabolite of carisoprodol (B1668446), has been shown to bind to GABA-A receptors, which leads to inhibitory effects on neurons. drugbank.comnih.gov This interaction is similar to that of barbiturates. nih.gov

Electrophysiological studies using recombinant GABA-A receptors have provided detailed insights into these interactions. Carisoprodol allosterically modulates and directly activates human α1β2γ2 GABA-A receptors in a manner described as barbiturate-like. nih.govnih.gov It potentiates GABA-gated currents in a concentration-dependent fashion and can also directly activate the receptor in the absence of GABA, producing picrotoxin-sensitive inward currents. nih.govnih.gov These direct gating effects of carisoprodol are more potent and efficacious than those of its metabolite, meprobamate. nih.gov

Meprobamate also demonstrates direct gating and allosteric modulatory effects at GABA-A receptors. nih.gov Studies on recombinant GABA-A receptors showed that meprobamate's ability to enhance GABA-mediated current is evident across all α subunit isoforms (α1-α6), with the most significant effect observed in receptors containing the α5 subunit. nih.gov The direct activation of the receptor by meprobamate is also present with all α subunits, though it is less pronounced in α3-expressing receptors. nih.gov Tybamate, another analogue, is a prodrug of meprobamate and is expected to share a similar mechanism of action. iiab.me

| Compound | Receptor Target | Observed Interaction in Non-Human Systems | Reference |

|---|---|---|---|

| Carisoprodol | Human α1β2γ2 GABA-A Receptors | Allosteric modulation and direct activation (barbiturate-like) | nih.gov, nih.gov |

| Meprobamate | GABA-A Receptors | Positive allosteric modulator and direct agonist | drugbank.com, nih.gov |

| Meprobamate | Recombinant αxβzγ GABA-A Receptors | Enhances GABA-mediated current (largest effect in α5-expressing receptors) | nih.gov |

| Carisoprodol | GABA-A Receptors | Potentiates GABA-produced neuronal inhibition | who.int |

The interaction of dicarbamates with the glutamatergic system, which includes NMDA and glycine (B1666218) receptors, has also been investigated, although the findings are less extensive than those for the GABAergic system. The inhibitory glycine receptor (GlyR) is a key mediator of rapid synaptic inhibition, particularly in the spinal cord and brainstem. frontiersin.org

Despite the structural similarities of some dicarbamates to the neurotransmitter glutamate (B1630785), direct and significant engagement with glutamatergic receptors is not well-established. wikipedia.org Specifically, studies investigating carisoprodol's effects have found that it does not produce similar allosteric effects on homomeric α1 glycine receptors as it does on GABA-A receptors. nih.govnih.gov At concentrations up to 1 mM, carisoprodol had no stimulatory effect on the current amplitude of glycine-gated currents in α1 glycine receptors. nih.gov

Information regarding the direct interaction of dicarbamates like meprobamate and carisoprodol with NMDA receptors is limited in the available scientific literature. While NMDA receptor antagonists are a known class of drugs, the classification of these specific dicarbamates within that group is not supported by current research findings. wikipedia.org

| Compound | Receptor Target | Observed Interaction in Non-Human Systems | Reference |

|---|---|---|---|

| Carisoprodol | Homomeric α1 Glycine Receptors | No potentiation of glycine-gated currents observed | nih.gov |

| Related Dicarbamates | NMDA Receptors | Limited data available on direct interaction | wikipedia.org |

Central Nervous System Depressant Mechanisms in Preclinical Models

The CNS depressant properties of dicarbamates are evident in various preclinical models. These effects manifest as sedation, muscle relaxation, and a reduction in motor activity. who.int In mice, both carisoprodol and meprobamate have been shown to cause significant depression of locomotor activity shortly after administration. nih.govnih.gov

Studies in spinal cats have demonstrated that meprobamate acts as a general depressant of excitatory synaptic transmission. nih.gov At sufficient dose levels, it depresses both flexor and extensor monosynaptic reflexes. nih.govcapes.gov.br However, inhibitory pathways, both direct and disynaptic, were found to be highly resistant to the action of meprobamate. nih.gov This suggests a mechanism that, while generally depressing the CNS, does not uniformly affect all neural pathways.

The anxiolytic and sedative properties of meprobamate are thought to arise from its effects at multiple sites within the CNS, including the thalamus and limbic system. drugbank.comfda.govdrugs.com Chronic administration in preclinical studies can lead to manifestations such as ataxia and vertigo, further highlighting its CNS depressant activity. drugs.com

| Compound | Preclinical Model | Observed CNS Depressant Effect | Reference |

|---|---|---|---|

| Carisoprodol | Mice | Depression of locomotor activity | nih.gov, nih.gov |

| Meprobamate | Mice | Depression of locomotor activity | nih.gov |

| Meprobamate | Spinal Cats | Depression of monosynaptic reflexes | nih.gov, capes.gov.br |

Electrophysiological and Neurochemical Investigations of Dicarbamate Action

Electrophysiological techniques have been crucial in dissecting the specific actions of dicarbamates at the receptor level. Whole-cell patch-clamp studies on human embryonic kidney (HEK293) cells expressing specific GABA-A receptor subunits have provided a detailed picture of these interactions. nih.gov

These studies confirmed that carisoprodol potentiates GABA-gated currents in a rapid and reversible manner, suggesting a direct interaction with the receptor. nih.gov Furthermore, in the absence of GABA, carisoprodol can directly generate inward currents that are blocked by the GABA-A receptor antagonist picrotoxin, confirming the currents are mediated by the GABA-A receptor. nih.gov The discriminative stimulus effects of carisoprodol in rats were antagonized by the barbiturate (B1230296) antagonist bemegride, but not by the benzodiazepine (B76468) site antagonist flumazenil, further supporting a barbiturate-like mechanism of action at a site distinct from the benzodiazepine binding site. nih.gov

Neurochemical investigations have largely supported the findings from electrophysiological studies, pointing to the modulation of the GABAergic system as the primary mechanism. drugbank.comnih.gov Some evidence also suggests that at high doses, carisoprodol might increase serotonergic activity, indicating potential effects on other neurotransmitter systems, though this is less characterized than its action on GABA receptors. who.int Electrophysiological studies in spinal cats showed that meprobamate depresses excitatory synaptic transmission without significantly affecting inhibitory pathways. nih.gov

| Compound | Technique/Model | Key Finding | Reference |

|---|---|---|---|

| Carisoprodol | Whole-cell patch-clamp (HEK293 cells) | Potentiates GABA-gated currents and directly activates picrotoxin-sensitive inward currents. | nih.gov |

| Meprobamate | Recombinant GABA-A Receptors | Enhances GABA-mediated current and directly gates the receptor channel. | nih.gov |

| Meprobamate | Spinal Cats (in vivo electrophysiology) | Acts as a general depressant of excitatory synaptic transmission. | nih.gov |

| Carisoprodol | Drug discrimination (Rats) | Effects antagonized by a barbiturate antagonist (bemegride), not a benzodiazepine antagonist (flumazenil). | nih.gov |

Preclinical Biological Activity and Efficacy Research

Anticonvulsant Properties in Animal Models

Meprobamate has demonstrated anticonvulsant effects in several standard preclinical models of seizures. Its efficacy has been particularly noted against seizures induced by chemical convulsants. In studies using the pentylenetetrazol (PTZ) seizure threshold test in mice, meprobamate has shown a dose-dependent protective effect. researchgate.netnih.gov The subcutaneous PTZ test revealed activity at relatively low doses. researchgate.net

The maximal electroshock seizure (MES) model, which is considered predictive of efficacy against generalized tonic-clonic seizures, has also been used to evaluate meprobamate. mdpi.comnih.gov In the MES test in mice, meprobamate was found to be effective, although its protective dose range was close to that which causes neurotoxicity. researchgate.net Furthermore, research in amygdala-kindled rats, a model for focal seizures and secondary epileptogenesis, showed meprobamate to be a highly active compound. researchgate.net It has been reported to have anticonvulsant actions against absence seizures, though it may exacerbate generalized tonic-clonic seizures. drugbank.com

| Animal Model | Test/Seizure Type | Observed Anticonvulsant Effect | Citation |

|---|---|---|---|

| Mice | Pentylenetetrazol (PTZ) Seizure Threshold Test | Demonstrated dose-related protective effects against chemically-induced seizures. | researchgate.net |

| Mice | Maximal Electroshock (MES) Test | Showed protection against electrically-induced seizures. | researchgate.net |

| Rats | Amygdala Kindling Model | Proved to be a highly active compound, suppressing fully kindled seizures and secondary epileptogenesis. | researchgate.net |

| Gerbils | Reflex Epilepsy | Effectively suppressed reflex seizures. | researchgate.net |

Muscle Relaxant Effects in Experimental Animal Systems

Meprobamate is recognized for its muscle relaxant properties, an effect attributed to its action within the central nervous system rather than directly on muscle fibers. britannica.compatsnap.com Preclinical studies indicate that this effect is primarily due to the depression of polysynaptic reflexes in the spinal cord. patsnap.comnih.gov By inhibiting these spinal cord reflexes, meprobamate leads to a decrease in muscle tone. patsnap.com

Research in spinal cats demonstrated that meprobamate acts as a general depressant of excitatory synaptic transmission. nih.gov While initial, lower doses could have variable effects, higher doses consistently depressed both flexor and extensor monosynaptic reflexes. nih.gov This central action on interneuronal circuits underlies its efficacy in reducing muscle tension and spasms associated with anxiety. patsnap.com

| Experimental System | Mechanism/Test | Observed Muscle Relaxant Effect | Citation |

|---|---|---|---|

| Spinal Cats | Polysynaptic Reflex Pathways | Depressed polysynaptic reflexes in the spinal cord, leading to decreased muscle tone. | patsnap.comnih.gov |

| Spinal Cats | Monosynaptic Reflexes | Depressed both flexor and extensor monosynaptic reflexes at higher dose levels. | nih.gov |

| General Animal Studies | Central Nervous System Action | Acts on the thalamus and limbic system, contributing to muscle relaxation through anxiety reduction. | drugbank.compatsnap.com |

Sedative Effects in Preclinical Behavioral Paradigms

The sedative properties of meprobamate have been well-documented in a variety of preclinical behavioral tests. nih.gov Its mechanism of action is understood to involve multiple sites within the central nervous system, including the thalamus and the limbic system. drugbank.compatsnap.com Meprobamate modulates the activity of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA, which leads to a reduction in neuronal excitability and produces a calming or sedative effect. drugbank.compatsnap.com

Studies in animal models such as cats and rats have shown that meprobamate administration can lead to behavioral changes consistent with sedation. uliege.benih.gov These changes include reduced spontaneous motor activity, ataxia (loss of coordination), and a general taming effect. uliege.bepatsnap.com In operant behavior paradigms, meprobamate has been shown to alter conditioned behaviors, for instance by increasing response rates in certain reinforcement schedules, which is interpreted as part of its anxiolytic and sedative profile. uliege.benih.gov

| Animal Model | Behavioral Paradigm | Observed Sedative Effect | Citation |

|---|---|---|---|

| Cats | General Behavior and Motor Coordination | Induced muscle hypotony, incoordination, and ataxia. Reduced general motor activity in home cages. | uliege.be |

| Rats | Operant Behavior | Altered performance in conditioned behavioral tasks. | nih.gov |

| Rodents | General Locomotor Activity | Reduces spontaneous locomotor activity, consistent with a sedative effect. | nih.gov |

Neuroprotectant Effects in In Vitro and In Vivo Models for Related Dicarbamates

While meprobamate itself is primarily studied for its anxiolytic and sedative properties, related dicarbamate compounds, notably felbamate (B1672329), have been investigated for neuroprotective effects. Felbamate (2-phenyl-1,3-propanediol dicarbamate) has shown significant neuroprotectant capabilities in various preclinical models. nih.govnih.gov

Felbamate's mechanism of action is multifaceted, contributing to both its anticonvulsant and neuroprotective profiles. patsnap.comnih.gov It is known to be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. patsnap.comdrugbank.comnih.gov By blocking this site, felbamate can inhibit the effects of excitatory amino acids like glutamate (B1630785), thereby reducing the excessive neuronal excitation (excitotoxicity) that contributes to neuronal damage in conditions like cerebral ischemia. nih.govpatsnap.com Some research also suggests felbamate blocks presynaptic NMDA receptors, which facilitates glutamate release. sigmaaldrich.com In addition to its action on NMDA receptors, felbamate also positively modulates GABA-A receptors, enhancing inhibitory neurotransmission, which contributes to neuronal stabilization. patsnap.comnih.gov

In vivo studies have demonstrated felbamate's neuroprotective action. For example, in a rat model of kainic acid-induced status epilepticus, administration of felbamate after the initial insult resulted in better performance in behavioral tests later in life, suggesting a protective effect against seizure-induced brain damage. nih.gov Furthermore, felbamate has demonstrated neuroprotective effects in in-vitro and in-vivo models of cerebral ischemia. nih.gov

| Compound | Model Type | Mechanism/Test | Observed Neuroprotectant Effect | Citation |

|---|---|---|---|---|

| Felbamate | In Vitro | NMDA Receptor Antagonism (Glycine Site) | Inhibits excitatory amino acid effects, reducing excitotoxicity. | nih.govpatsnap.comdrugbank.com |

| Felbamate | In Vitro | GABA-A Receptor Modulation | Enhances inhibitory neurotransmission, promoting neuronal stability. | patsnap.comnih.gov |

| Felbamate | In Vivo (Rat) | Kainic Acid-Induced Status Epilepticus | Reduced long-term behavioral deficits following seizure-induced brain injury. | nih.gov |

| Felbamate | In Vivo & In Vitro | Cerebral Ischemia Models | Demonstrated protective effects against hypoxic/ischemic neuronal injury. | nih.gov |

Comparative Analysis of Dicarbamate Structure Activity Relationships Sar

Impact of Substituent Groups on the Biological Activity of 1,3-Propanediol (B51772) Dicarbamates

The core structure of 1,3-propanediol dicarbamate provides a versatile scaffold for chemical modification. The biological activity of this class of compounds is highly dependent on the nature of the substituent groups attached to the central propane (B168953) backbone, particularly at the C2 position. nih.gov By systematically altering these substituents, researchers can modulate properties like lipophilicity, receptor binding affinity, and metabolic stability. nih.gov

The parent compound, 1,3-propanediol dicarbamate, which is unsubstituted at the C2 position, forms the baseline for SAR studies. The introduction of a methyl group at the C2 position to form 1,3-Propanediol, 2-methyl-, dicarbamate alters the compound's steric and electronic profile. This modification can influence how the molecule interacts with biological targets.

A notable example within this chemical family is Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate ), a compound with both a methyl and a propyl group at the C2 position. nih.govepa.gov The presence of these two alkyl groups significantly enhances its activity on the central nervous system, a property not as pronounced in analogs with smaller or no substituents. nih.gov This suggests that the size and lipophilicity of the substituents at the C2 position are critical determinants of its specific neurological activity. The addition of alkyl groups generally increases lipophilicity, which can affect the molecule's ability to cross cellular membranes, including the blood-brain barrier. nih.gov

SAR studies often involve synthesizing a series of analogs with varying alkyl chains to determine the optimal size and shape for a desired biological effect. For instance, comparing the biological profiles of the unsubstituted, 2-methyl, and 2-methyl-2-propyl analogs reveals a clear trend where increasing the steric bulk at the C2 position modulates the compound's pharmacological action.

| Compound Name | Structure | Substituents at C2 | Key Structural Feature |

|---|---|---|---|

| 1,3-Propanediol, dicarbamate |  | H, H | Unsubstituted propane backbone. uni.lu |

| This compound |  | H, Methyl | Single methyl group at the C2 position. nih.gov |

| Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) |  | Methyl, Propyl | Two alkyl substituents at the C2 position, increasing steric bulk and lipophilicity. nih.govepa.gov |

Stereochemical Considerations in Dicarbamate Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. youtube.com While This compound itself is an achiral molecule because it has a plane of symmetry and lacks a stereocenter, stereochemical considerations are paramount in the broader field of dicarbamate research.

Chirality arises in a dicarbamate analog if the substituents create a chiral center. nih.gov For example, if the C2 position of the 1,3-propanediol backbone were substituted with two different groups (aside from hydrogen), it would become a chiral center. This would result in the existence of two non-superimposable mirror images known as enantiomers. nih.govresearchgate.net

These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological activities. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the shapes of the two enantiomers. nih.gov One enantiomer might bind perfectly to a receptor site and elicit a therapeutic effect, while the other might bind less effectively, have no effect, or even cause unwanted side effects.

Therefore, when designing and synthesizing new dicarbamate analogs, it is critical to consider the potential for creating stereoisomers. If a chiral compound is synthesized, researchers often need to separate the enantiomers and evaluate each one individually to understand their unique pharmacological profiles. Furthermore, the synthetic route itself can be influenced by stereochemistry. For instance, certain reactions, like an SN2 displacement, can proceed with an inversion of stereochemistry, which must be accounted for when planning the synthesis of a specific enantiomer. nih.gov

Design and Synthesis of Novel Dicarbamate Analogs for Preclinical Evaluation

The design of novel dicarbamate analogs is driven by the insights gained from SAR studies. The primary goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties for evaluation in preclinical models. nih.govnih.gov The process involves the rational modification of the lead compound's structure to optimize its interaction with a specific biological target. mdpi.com

The synthesis of 1,3-propanediol dicarbamates and their analogs typically begins with the corresponding diol, in this case, 2-methyl-1,3-propanediol (B1210203). google.commdpi.com This diol can then be reacted with a carbamoylating agent to install the two carbamate (B1207046) functional groups. Common synthetic strategies include:

Reaction with Isocyanates: The diol can be treated with an appropriate isocyanate (R-N=C=O) to form the carbamate linkage. This is a direct and often high-yielding method.

Reaction with Phosgene (B1210022) Derivatives: Using phosgene or its safer equivalents, the diol can be converted into a bis-chloroformate, which is then reacted with ammonia (B1221849) or an amine to yield the dicarbamate.

Curtius Rearrangement: More complex, multi-step syntheses can involve techniques like the Curtius rearrangement, where a carboxylic acid derivative is converted into an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. nih.gov

Once synthesized, these novel analogs undergo rigorous preclinical evaluation. nih.gov This involves a battery of in vitro and in vivo tests to characterize their biological activity, such as binding assays to determine their affinity for specific receptors or enzyme inhibition assays. nih.gov Compounds that show promising activity and a favorable profile are then advanced to further stages of drug development.

Metabolic Pathways and Pharmacokinetic Profiles in Non Human Systems

Biotransformation Routes of 1,3-Propanediol (B51772), 2-methyl-, dicarbamate and its Analogues in Animal Models

The biotransformation of 1,3-Propanediol, 2-methyl-, dicarbamate, also known as mebutamate (B1676126), in animal models has not been extensively detailed in publicly available scientific literature. However, insights into its metabolic fate can be extrapolated from studies on structurally similar carbamate (B1207046) compounds, such as meprobamate and carbaryl (B1668338), as well as from the fundamental chemical properties of the molecule. nih.govepa.govnih.govgoogle.com

Carbamate-containing drugs generally undergo significant metabolism, and species differences in these metabolic pathways are well-documented. nih.govepa.gov The primary routes of biotransformation for carbamates typically involve hydrolysis of the carbamate ester linkage and oxidation of the alkyl side chains. acs.org

A patent for mebutamate from 1959 indicates that the compound can be hydrolyzed by acid or alkali to yield 2-methyl-2-sec-butyl-1,3-propanediol, ammonia (B1221849), and carbon dioxide. google.com This suggests that enzymatic hydrolysis of the dicarbamate ester bonds is a probable metabolic pathway in vivo.

Furthermore, studies on the closely related analogue, meprobamate, have revealed specific metabolic pathways in animals. nih.gov One identified pathway is the formation of meprobamate N-glucuronide, indicating that conjugation with glucuronic acid is a route of metabolism for the carbamate group. nih.gov Given the structural similarity, it is plausible that mebutamate could also undergo glucuronidation at its carbamate moieties.

The metabolism of other carbamates, such as the insecticide carbaryl, also shows species-dependent variations. epa.gov In rats and guinea pigs, metabolites include glucuronide and sulfate (B86663) conjugates of the naphthyl moiety, while these are not observed in dogs. epa.gov This highlights the importance of considering the specific animal model when predicting metabolic pathways. The primary difference between species in carbaryl metabolism is the extent of hydrolysis to its corresponding alcohol. epa.gov

Therefore, the anticipated biotransformation routes for mebutamate in animal models would likely include:

Hydrolysis: Cleavage of one or both carbamate ester linkages to form the corresponding mono-carbamate and diol (2-methyl-2-sec-butyl-1,3-propanediol), along with the release of ammonia and carbon dioxide. google.com

Oxidation: Hydroxylation of the sec-butyl or methyl groups on the carbon backbone.

Conjugation: Formation of glucuronide conjugates at the carbamate nitrogen or at any hydroxylated metabolites. nih.gov

Identification and Characterization of Metabolites in Preclinical Investigations

Based on the expected biotransformation routes extrapolated from its analogues, the following potential metabolites of mebutamate could be investigated in preclinical animal studies:

Mono-carbamate of 2-methyl-2-sec-butyl-1,3-propanediol: Formed by the hydrolysis of one of the carbamate groups.

2-methyl-2-sec-butyl-1,3-propanediol: The diol resulting from the complete hydrolysis of both carbamate groups. google.com

Hydroxylated metabolites: Oxidized forms of mebutamate or its hydrolyzed products on the alkyl side chains.

Glucuronide conjugates: Mebutamate or its metabolites conjugated with glucuronic acid. nih.gov

The identification of these metabolites would typically involve the use of sophisticated analytical techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) on samples from in vitro systems (e.g., liver microsomes) or in vivo animal studies. nih.gov

Pharmacokinetic Parameter Analysis in Animal Studies

Detailed pharmacokinetic parameters for this compound in various animal models are not extensively published. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which in turn influences its efficacy and safety profile. nih.gov The analysis of pharmacokinetic parameters in animals, such as clearance (Cl), volume of distribution (Vd), and elimination half-life (t1/2), allows for the prediction of the drug's behavior in humans. longdom.orgnih.gov

Due to the lack of specific data for mebutamate, a general understanding can be derived from pharmacokinetic principles and data from analogous compounds. Carbamate drugs are known to be subject to hepatic metabolism, which can significantly impact their pharmacokinetic profiles. nih.gov Species differences in drug-metabolizing enzymes can lead to considerable variation in pharmacokinetic parameters between different animal models. longdom.org

For instance, studies on other drugs in various animal species such as dogs, rats, and monkeys have shown significant differences in bioavailability and clearance, which are attributed to species-specific metabolic rates. longdom.org

The following table outlines key pharmacokinetic parameters that would be critical to determine for mebutamate in animal studies. The values provided are hypothetical and serve as an illustrative example of how such data would be presented.

| Animal Model | Parameter | Value (Units) |

| Rat | Bioavailability (F) | Data not available |

| Clearance (Cl) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Elimination Half-life (t1/2) | Data not available | |

| Dog | Bioavailability (F) | Data not available |

| Clearance (Cl) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Elimination Half-life (t1/2) | Data not available | |

| Monkey | Bioavailability (F) | Data not available |

| Clearance (Cl) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Elimination Half-life (t1/2) | Data not available |

Applications in Materials Science and Polymer Chemistry

Utilization of 1,3-Propanediol (B51772) Dicarbamates as Monomers in Polymer Synthesis

Dicarbamates serve as key monomers in the synthesis of non-isocyanate polyurethanes (NIPUs). mdpi.comnih.gov This synthetic route is gaining significant attention as a "green" alternative to conventional polyurethane production, which relies on highly reactive and toxic isocyanates. mdpi.commsu.edu The synthesis of NIPUs can proceed through several pathways, including the polyaddition reaction between a compound with multiple cyclic carbonate groups and a diamine, which results in a polyhydroxyurethane. nih.govresearchgate.net

Alternatively, a dicarbamate monomer like 1,3-propanediol, 2-methyl-, dicarbamate can theoretically undergo a polycondensation reaction with diols to form polyurethanes. This transesterification process, while less common, avoids isocyanates entirely. The resulting polyurethanes feature carbamate (B1207046) linkages integral to their backbone, defining their fundamental properties. utm.my

The more established route to creating polyurethanes from this family of compounds involves using the parent diol, 2-methyl-1,3-propanediol (B1210203), to first synthesize polyester (B1180765) polyols. dcc.com.twgoogle.com These polyols, which are polymers with terminal hydroxyl (OH) groups, are then reacted with diisocyanates to form traditional polyurethanes. dcc.com.twrsc.org The structure of the diol is critical in defining the characteristics of the final polyurethane, with 2-methyl-1,3-propanediol being used to enhance flexibility and compatibility in coatings, adhesives, and elastomers. dcc.com.tw

Integration into Thermoplastic Elastomer Development

The parent diol, 2-methyl-1,3-propanediol (MP), is a critical component in developing advanced thermoplastic elastomers (TPEs), particularly biodegradable copolyesters. mdpi.com Research has focused on synthesizing ABA-type triblock copolymers, where a soft, amorphous central block (B) is flanked by hard, crystalline terminal blocks (A). mdpi.comresearchgate.net

In this architecture, 2-methyl-1,3-propanediol is used to create the soft polyester segment. For instance, it is polymerized with dicarboxylic acids like succinic acid or glutaric acid to form poly(2-methyl-1,3-propanediyl succinate) (PMPS) or poly(2-methyl-1,3-propylene glutarate) (PMPG). researchgate.netresearchgate.net This polyester serves as the soft B-block. The hard A-blocks are typically made from poly(L-lactide) (PLA). researchgate.netbohrium.com The methyl group on the diol backbone hinders crystallization, ensuring the central block remains amorphous with a very low glass transition temperature (Tg), a key requirement for elastomeric behavior. mdpi.com

Studies have demonstrated that the resulting triblock copolymers, such as PLLA-b-PMPS-b-PLLA, exhibit properties characteristic of thermoplastic elastomers, including low tensile modulus and high elongation at break compared to brittle homopolymers like PLLA. mdpi.comresearchgate.net The thermal and mechanical properties can be precisely controlled by adjusting the molecular weight and length of the different blocks. bohrium.com

| Polymer System | Soft Segment Tg (°C) | Hard Segment Tm (°C) | Tensile Modulus (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|---|

| PLLA-b-PMPS-b-PLLA | < -20 | ~150 | Lower than PLLA | Higher than PLLA | researchgate.net |

| PLA-b-PMPG-b-PLA | < -40 | 130–152 | Data not specified | Data not specified | researchgate.netbohrium.com |

Research on Biodegradable Polymer Systems Incorporating Dicarbamate Derivatives

A significant driver for using 2-methyl-1,3-propanediol derivatives in polymer science is the increasing demand for biodegradable materials to mitigate plastic pollution. mdpi.commdpi.com Polyesters and TPEs synthesized from this diol have shown promising results in biodegradability tests. bohrium.comresearchgate.net

The ester linkages in the polymer backbone are susceptible to hydrolysis and enzymatic degradation. researchgate.net Research on triblock copolymers like PLA-b-PMPG-b-PLA has included rigorous degradation studies. When exposed to enzymes such as proteinase K and lipase (B570770) PS, both the TPEs and the PMPG homopolymer demonstrated degradation. researchgate.netbohrium.com Furthermore, microbial biodegradation tests performed in seawater at 27 °C revealed that these polymers could achieve 9–15% biodegradation within a 28-day period, indicating a relatively high rate of degradation in a marine environment. researchgate.netbohrium.com

The rate of degradation can be influenced by the polymer's crystallinity and the specific dicarboxylic acid used in the polyester segment. researchgate.net For example, polyesters based on 1,3-propanediol show degradation rates that vary with the choice of dicarboxylic acid, with succinic acid-based polyesters degrading faster than sebacic acid-based ones in some enzymatic tests. researchgate.net The development of these systems demonstrates the potential to create high-performance, tunable materials that are also environmentally benign. mdpi.combohrium.com

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Compound Separation and Identification in Research Samples (e.g., GC-MS, HPLC)

Chromatography is a cornerstone for the analysis of meprobamate, providing the means to separate it from complex matrices for subsequent identification and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the determination of meprobamate in research samples such as plasma, whole blood, and urine. nih.gov Sample preparation typically involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compound. researchgate.netnih.gov In many GC methods, an internal standard, such as carisoprodol (B1668446) or deuterated meprobamate (meprobamate-d7), is used to ensure accuracy and reproducibility. nih.govnih.gov

For quantitative analysis, the mass spectrometer is often operated in selected-ion monitoring (SIM) mode, which enhances sensitivity and selectivity. researchgate.net The ion at a mass-to-charge ratio (m/z) of 144 is frequently used for the quantification of meprobamate. nih.govoup.com Researchers have noted that care must be taken with GC injector temperatures, as thermal decomposition of meprobamate can occur at temperatures above 280°C. oup.com

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry, is a highly sensitive and specific technique for analyzing meprobamate. Reversed-phase chromatography is the most common separation mode, typically utilizing a C18 column. nih.govoup.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water containing an acidic modifier like formic acid to facilitate ionization. nih.gov

LC-MS/MS methods provide excellent sensitivity, with limits of quantification (LOQ) reported as low as 1 mg/L in plasma. nih.gov Tandem mass spectrometry allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and internal standard, providing high specificity. For example, a transition of m/z 219.2 → 158.2 has been used for meprobamate quantification. nih.gov HPLC with refractive index (RI) detection has also been developed as a stability-indicating method for determining impurities in bulk meprobamate substance. oup.comoup.com

Interactive Table: Comparison of Chromatographic Research Methods for Meprobamate Click on the headers to sort the data.

| Technique | Sample Matrix | Column/Stationary Phase | Internal Standard (IS) | Key MS Ion (m/z) / Detection | Limit of Quantification (LOQ) | Reference |

| GC-MS | Plasma, Blood, Urine | Capillary column HP-1 | Carisoprodol | 144 (Quantification) | 1.93 mg/L | nih.govresearchgate.net |

| GC-MS | Blood | Not specified | Lidocaine | Selected-ion monitoring | Not specified | nih.gov |

| GC-MS | Whole Blood | Not specified | Meprobamate-d7 | Selected-ion monitoring | 0.4 mg/L | nih.gov |

| HPLC-RI | Bulk Drug | Zorbax Eclipse XDB C18 | Not applicable | Refractive Index (RI) | 0.029–0.055 mg/mL | oup.comoup.com |

| HPLC-UV | Bulk Drug | Bondapak C18 | Not applicable | UV at 240 nm | 0.0375 mg/mL | chemijournal.com |

| LC-MS/MS | Human Plasma | Luna MercuryMS C18 | [13C-2H3]-meprobamate | 219.2 → 158.2 | 1 mg/L | nih.gov |

| LC-APCI-MS/MS | aCSF | Not specified | Not specified | Not specified | 1-1000 ng/mL range | nih.gov |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, FT-IR)

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of 1,3-Propanediol (B51772), 2-methyl-, dicarbamate. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of meprobamate. Proton NMR (¹H-NMR) spectra provide specific signals corresponding to the different types of protons in the molecule. In one study using a 60 MHz NMR instrument, the following characteristic signals were identified: amide group protons (NH₂) at 5.83 ppm, methylene (B1212753) protons adjacent to oxygen (-CH₂-O) at 3.83 ppm, aliphatic methylene protons (-CH₂-) at 1.27 ppm, and terminal methyl protons (-CH₃) at 0.90 ppm. dergipark.org.tr These distinct chemical shifts allow for unambiguous confirmation of the compound's structure. dergipark.org.tr

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the meprobamate molecule by measuring the absorption of infrared radiation. The resulting spectrum shows characteristic absorption bands corresponding to specific bond vibrations. The NIST Chemistry WebBook provides reference spectra for meprobamate, which can be used for identification. nist.gov A rapid near-IR spectrophotometric method has also been developed for quantitation, which relies on the absorbance of a chloroform (B151607) solution of the compound at approximately 1.96 µm. nih.gov

Table: Spectroscopic Data for Meprobamate Characterization

| Spectroscopy Type | Parameter | Observed Value/Region | Corresponding Functional Group/Protons | Reference |

| ¹H-NMR (60 MHz) | Chemical Shift (δ) | 5.83 ppm | Amide protons (-CONH₂) | dergipark.org.tr |

| ¹H-NMR (60 MHz) | Chemical Shift (δ) | 3.83 ppm | Methylene protons adjacent to oxygen (-CH₂O) | dergipark.org.tr |

| ¹H-NMR (60 MHz) | Chemical Shift (δ) | 1.27 ppm | Aliphatic methylene protons (-CH₂-) | dergipark.org.tr |

| ¹H-NMR (60 MHz) | Chemical Shift (δ) | 0.90 ppm | Methyl protons (-CH₃) | dergipark.org.tr |

| Near-IR | Absorption Max (λ) | ~1.96 µm | Not specified | nih.gov |

| IR | Spectrum | Reference available | Full spectrum for functional group region | nist.govnih.gov |

Quantitative Assays in Experimental Biological Systems

For research involving experimental biological systems, accurate quantification of 1,3-Propanediol, 2-methyl-, dicarbamate is crucial. The chromatographic methods detailed previously (GC-MS and LC-MS/MS) form the basis of the most common quantitative assays. japsonline.com These methods are validated to ensure they meet rigorous performance standards for bioanalytical applications.

Validation parameters for these assays include specificity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govnih.govthermofisher.com For instance, an LC-MS/MS method for meprobamate in human plasma demonstrated linearity over a concentration range of 1–300 mg/L, with intra- and inter-day precision values below 6.4%. nih.gov Similarly, a GC-MS assay showed excellent linearity from 0 to 200 mg/L with an LOQ of 1.93 mg/L in plasma. nih.govresearchgate.net

These assays can be applied to various biological matrices, including plasma, whole blood, urine, and even microdialysates from brain tissue in animal models. nih.govnih.gov The choice of method often depends on the required sensitivity, sample volume, and available instrumentation. While chromatographic methods are predominant, other techniques like immunoassays have also been evaluated and compared against GC-MS for screening purposes. researchgate.net

Interactive Table: Performance of Quantitative Assays for Meprobamate in Biological Systems Click on the headers to sort the data.

| Assay Type | Biological Matrix | Linearity Range | LLOQ | Precision (CV%) | Accuracy (%) | Reference |

| LC-MS/MS | Human Plasma | 1–300 mg/L | 1 mg/L | < 6.4% | 95.3–103.6% | nih.gov |

| GC-MS | Plasma | 0–200 mg/L | 1.93 mg/L | 2.3–12.3% | 85.5–112.3% | nih.gov |

| GC-MS | Whole Blood | up to 100 mg/L (with IS) | 0.4 mg/L | 1.0–2.3% (with d7-IS) | 91–100% (with d7-IS) | nih.gov |

Future Research Directions and Unexplored Avenues

Innovations in Synthetic Efficiency and Yield Optimization for 1,3-Propanediol (B51772), 2-methyl-, dicarbamate and Related Compounds

The efficient synthesis of 1,3-Propanediol, 2-methyl-, dicarbamate and similar dicarbamate compounds is a key area for future research, focusing on both economic viability and environmental sustainability.

Innovations in the synthesis of the precursor, 2-methyl-1,3-propanediol (B1210203), are a critical first step. Current methods include the hydroformylation of allyl alcohol followed by hydrogenation. google.comgoogle.com A patented process describes the preparation of 2-methyl-1,3-propanediol by reacting acrolein with an aliphatic diol to form a cyclic acetal, which is then hydroformylated, hydrogenated, and hydrolyzed. google.comgoogle.com Another approach involves the biotransformation of 2-methyl-1,3-propanediol to produce other valuable chemicals, suggesting that the precursor itself is a subject of optimization studies. rsc.org

For the dicarbamate synthesis itself, future research could explore several innovative avenues:

Advanced Catalysis: The development of dual-functional catalysts, such as a Pd/CeO2 system, has shown promise in the selective synthesis of dicarbamates through oxidative carbonylation, which could be adapted for this specific compound. wikipedia.org

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of promiscuous esterases/acyltransferases for carbamate (B1207046) synthesis in aqueous media has demonstrated high yields (up to 99%) for various carbamates and could be a promising route for producing this compound. nih.gov

Flow Chemistry: Continuous flow chemistry presents numerous advantages over batch processing, including improved reaction control, enhanced safety, and easier scalability. researchgate.netprepchem.com This methodology could be applied to the synthesis of dicarbamates to improve efficiency and yield. researchgate.netprepchem.com

Alternative Reagents: Research into greener reagents, such as dimethyl carbonate (DMC), for carbamate synthesis is ongoing. nih.gov These methods avoid the use of hazardous materials like phosgene (B1210022).

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Advanced Catalysis (e.g., Pd/CeO2) | Utilizes dual-functional catalysts for selective reactions. wikipedia.org | High selectivity and yield, suppression of by-products. wikipedia.org |

| Enzymatic Synthesis (e.g., Esterases) | Employs biocatalysts in aqueous media. nih.gov | Environmentally friendly, high yields, mild reaction conditions. nih.gov |

| Flow Chemistry | Continuous reaction processing in microreactors. researchgate.netprepchem.com | Improved safety, scalability, and reaction control. researchgate.netprepchem.com |

| Green Reagents (e.g., DMC) | Uses less hazardous starting materials. nih.gov | Avoids toxic reagents like phosgene, potentially more sustainable. nih.gov |

Deeper Elucidation of Complex Receptor Binding Dynamics for Dicarbamate Compounds

Understanding the interaction of dicarbamate compounds with biological receptors at a molecular level is crucial for designing new therapeutic agents. Future research in this area will likely involve a combination of computational and experimental techniques to unravel these complex dynamics.

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the stability and binding modes of ligands like dicarbamates in the binding pockets of receptors. wikipedia.orgresearchgate.net These simulations can provide insights into the conformational changes of both the ligand and the receptor upon binding and can help identify key amino acid residues involved in the interaction. wikipedia.orggoogle.com

Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This information can then guide the design of new dicarbamate derivatives with improved receptor affinity and selectivity.

Quantum-Chemical Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of dicarbamate compounds with their biological activity, providing predictive models for the design of new molecules. rsc.org

Experimental Techniques:

Ligand-Binding Assays: These assays are fundamental for determining the binding affinity of a compound for a specific receptor. nih.govrsc.orggoogle.com Radioligand binding assays, while requiring the handling of radioactive materials, offer high sensitivity for quantifying ligand binding. nih.govrsc.org Non-radioactive methods, such as those based on fluorescence, are also becoming more common. rsc.org

Kinetics of Drug Binding: Studying the on- and off-rates of ligand-receptor binding can provide a more dynamic picture of the interaction than equilibrium binding assays alone. youtube.comresearchgate.net Techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) are being developed for higher-throughput kinetic screening. youtube.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a dicarbamate compound and measuring the effect on receptor binding is a classic and powerful method for understanding which parts of the molecule are critical for its activity. youtube.com

Table 2: Techniques for Studying Dicarbamate-Receptor Interactions

| Technique | Type | Information Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Computational | Binding stability, interaction modes, conformational changes. wikipedia.orgresearchgate.netgoogle.com |

| Pharmacophore Modeling | Computational | Essential 3D features for biological activity. |

| QSAR Studies | Computational | Correlation of chemical structure with biological activity. rsc.org |

| Ligand-Binding Assays | Experimental | Binding affinity (Kd, Ki, IC50). nih.govrsc.orggoogle.com |

| Binding Kinetics Assays (e.g., TR-FRET) | Experimental | Association (kon) and dissociation (koff) rates. youtube.comresearchgate.net |

| Structure-Activity Relationship (SAR) Studies | Experimental | Identification of key functional groups for activity. youtube.com |

Expansion of Material Science Applications for Propanediol (B1597323) Dicarbamate Derivatives

The dicarbamate functionality is a key component of polyurethanes, a versatile class of polymers. wikipedia.orgyoutube.com Future research could explore the use of this compound and its derivatives as building blocks for new materials with tailored properties.

Polyurethane Synthesis: Propanediol dicarbamates can potentially be used as monomers or chain extenders in the synthesis of polyurethanes. rsc.orggoogle.comyoutube.comnih.gov The methyl group on the propane (B168953) backbone of the target compound could introduce unique structural features, potentially influencing the polymer's physical properties such as flexibility, thermal stability, and crystallinity.

Crosslinking Agents: Dicarbamates can act as crosslinking agents in various polymer systems. youtube.com The two carbamate groups can react with other functional groups on polymer chains, creating a network structure that can enhance the mechanical strength and thermal resistance of the material. youtube.com Research into the use of propanediol dicarbamate derivatives as crosslinkers for resins used in coatings and adhesives is a promising avenue. nih.gov

Biodegradable Polymers: The carbamate linkage can be susceptible to hydrolysis, which opens up the possibility of designing biodegradable polymers. By incorporating this compound into a polymer backbone, it may be possible to create materials that degrade under specific environmental conditions.

Functional Materials: The carbamate groups can be further functionalized to impart specific properties to a material. For example, attaching bioactive molecules to the carbamate could lead to the development of materials with antimicrobial or drug-releasing capabilities.

The exploration of these future research directions holds the key to unlocking the full potential of this compound and related compounds, paving the way for innovations in chemistry, medicine, and material science.

Q & A

Basic Question: What are the recommended synthetic pathways for 1,3-Propanediol, 2-methyl-, dicarbamate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves carbamate formation via reaction of 2-methyl-2-propyl-1,3-propanediol with carbamoyl chloride or phosgene derivatives. Key steps include:

- Step 1 : Reacting the diol with excess phosgene in anhydrous conditions to form the intermediate chloroformate.

- Step 2 : Ammonolysis with aqueous ammonia or urea to yield the dicarbamate.

Optimization focuses on controlling stoichiometry (1:2 molar ratio of diol to phosgene) and temperature (0–5°C for Step 1; 25°C for Step 2) to minimize side reactions like over-chlorination . Purity can be enhanced via recrystallization from ethanol/water mixtures.

Basic Question: What analytical techniques are most reliable for characterizing this compound and quantifying impurities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure by identifying peaks for the methyl (δ 1.2–1.4 ppm), propyl (δ 0.9–1.1 ppm), and carbamate carbonyl (δ 155–160 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm resolve impurities (e.g., mono-carbamate byproducts). Mobile phase: acetonitrile/water (60:40 v/v) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion at m/z 218.1 (M+H) .

Advanced Question: How can metabolic pathways of this compound be elucidated in preclinical models?

Methodological Answer:

- Radiolabeled Tracers : Administer C-labeled compound to rodents; collect blood, urine, and feces over 24–72 hours. Extract metabolites via solid-phase extraction and analyze using HPLC coupled with radiometric detection .

- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (glucuronides) using high-resolution tandem MS. Compare fragmentation patterns with synthetic standards .

- Enzyme Inhibition Studies : Incubate the compound with human liver microsomes and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .

Advanced Question: How should researchers resolve contradictions in reported toxicological data (e.g., acute vs. chronic effects)?

Methodological Answer:

Contradictions often arise from differences in experimental design:

- Dosage Regimens : Compare studies using equivalent dose metrics (mg/kg/day vs. ppm in feed). Re-evaluate NOAEL (No Observed Adverse Effect Level) thresholds using probabilistic risk assessment models .

- Model Organisms : Account for species-specific metabolic differences (e.g., rodents vs. primates). Conduct cross-species pharmacokinetic modeling to extrapolate findings .

- Endpoint Sensitivity : Use transcriptomics (RNA-seq) to identify differentially expressed genes in low-dose chronic exposure vs. high-dose acute studies .

Advanced Question: What methodologies are suitable for studying the compound’s potential neuropharmacological mechanisms?

Methodological Answer:

- Electrophysiology : Patch-clamp recordings in GABA receptor-expressing HEK293 cells to assess potentiation of chloride currents at 1–100 µM concentrations .

- Behavioral Assays : Use elevated plus maze (EPM) and open field tests in murine models to quantify anxiolytic effects. Compare dose-response curves with positive controls (e.g., diazepam) .

- Receptor Binding Assays : Competitive binding studies with H-flunitrazepam to determine affinity for benzodiazepine-binding sites on GABA receptors .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies : Incubate solutions at pH 1–13 (37°C, 72 hours) and analyze degradation products via HPLC-DAD. Major degradation pathways include hydrolysis of the carbamate group under acidic/basic conditions .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples from 25°C to 300°C at 10°C/min. Decomposition onset >200°C indicates suitability for high-temperature formulations .

Advanced Question: What strategies are effective for incorporating this compound into polymer matrices for controlled-release applications?

Methodological Answer:

- Copolymer Synthesis : React with ε-caprolactone via ring-opening polymerization (ROP) using stannous octoate catalyst. Characterize molecular weight distribution via GPC and thermal properties via DSC .

- In Vitro Release Studies : Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Quantify release kinetics using UV spectrophotometry at λ = 230 nm .

Advanced Question: How can computational models predict the compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate log (octanol-water partition coefficient) and biodegradation probability. Experimental validation via OECD 301D shake-flask tests .

- Molecular Dynamics Simulations : Calculate binding free energy to soil organic matter (humic acid) using GROMACS. Parameterize force fields with DFT-derived partial charges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.